Superior Lipophilicity for Blood-Brain Barrier Penetration Potential Compared to the Piperazine Analog
The target compound exhibits a calculated LogP (cLogP) of 2.03, which falls within the optimal CNS drug-like chemical space (1-3). This represents a significantly higher lipophilicity compared to the direct piperazine analog (2-methyl-1-(pyridine-4-carbonyl)piperazine), which, by virtue of its additional hydrogen-bond acceptor (the second nitrogen), is predicted to have a lower cLogP, making it less favorable for passive blood-brain barrier permeation [1]. The difference is driven by the replacement of a methylene group (in piperidine) with a secondary amine (in piperazine), which reduces lipophilicity by approximately 0.5 to 1.0 LogP units based on classical medicinal chemistry principles [2].
| Evidence Dimension | Lipophilicity (cLogP) as predictor of CNS permeability |
|---|---|
| Target Compound Data | cLogP = 2.03 |
| Comparator Or Baseline | 2-methyl-1-(pyridine-4-carbonyl)piperazine (CAS 1240581-82-1) with predicted cLogP of ~1.0-1.5 based on reduced lipophilicity from an additional nitrogen atom |
| Quantified Difference | An increase in cLogP of approximately 0.5 to 1.0 units, favoring the target compound for CNS applications. |
| Conditions | Calculated partition coefficient (cLogP) via the Chemsrc platform; comparative value inferred from established structure-property relationships for piperidine vs. piperazine scaffolds. |
Why This Matters
For projects targeting CNS receptors or requiring optimal pharmacokinetic profiles, the higher lipophilicity of this compound makes it a more suitable starting scaffold than the more polar piperazine analog.
- [1] Chemsrc. Piperidine, 2-methyl-1-(4-pyridinylcarbonyl)- (9CI) - cLogP Data. CAS 574008-50-7. Accessed April 2026. View Source
- [2] Waring, M. J. (2010). Lipophilicity in drug discovery. Expert Opinion on Drug Discovery, 5(3), 235-248. (Review establishing the impact of nitrogen atoms on LogP). View Source
